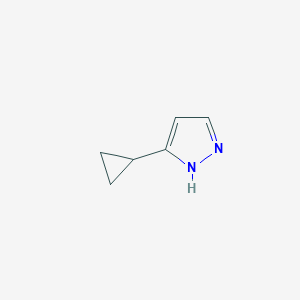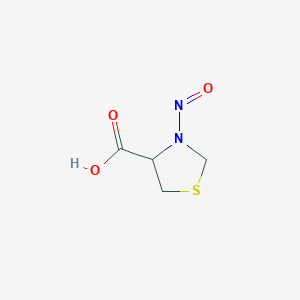
Cloruro de bis(trifenilfosfina)níquel(II)
Descripción general
Descripción
Bis(triphenylphosphine)nickel(II)chloride, also known as Bis(triphenylphosphine)nickel(II)chloride, is a useful research compound. Its molecular formula is C₃₆H₃₀Cl₂NiP₂ and its molecular weight is 654.2 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(triphenylphosphine)nickel(II)chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(triphenylphosphine)nickel(II)chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triphenylphosphine)nickel(II)chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador en reacciones de acoplamiento
El cloruro de bis(trifenilfosfina)níquel(II) se utiliza como catalizador en diversas reacciones de acoplamiento. Por ejemplo, se utiliza en la reacción de acoplamiento de mesilatos de arilo . También se utiliza en el acoplamiento de carbonatos alílicos con organoboratos de litio .
Síntesis de polímeros conjugados
Este compuesto se utiliza como un catalizador modelo para la síntesis de polímeros conjugados a través del acoplamiento de Stille .
Reacciones de acoplamiento de Suzuki y Sonogashira
El cloruro de bis(trifenilfosfina)níquel(II) también es aplicable a otras reacciones de acoplamiento como las reacciones de acoplamiento de Suzuki y Sonogashira .
Evaluación de sílice funcionalizadas
Se utiliza como un catalizador modelo para la evaluación de sílices funcionalizadas para la recuperación adsortiva de catalizadores homogéneos, a través de su interacción con el centro metálico .
Mecanismo De Acción
Target of Action
Bis(triphenylphosphine)nickel(II) chloride, also known as Bis(triphenylphosphine)nickel(II) dichloride, is primarily used as a transition metal catalyst . Its primary targets are organic compounds involved in coupling reactions .
Mode of Action
This compound acts as a catalyst in the coupling reaction of aryl mesylates and allylic carbonates with lithium organoborates . It facilitates the reaction by providing a suitable environment for the reaction to occur, thereby increasing the rate of the reaction .
Biochemical Pathways
The compound is involved in the biochemical pathway of organic synthesis, particularly in the synthesis of ketones, aldehydes, alkenes, and coordination compounds . It plays a crucial role in chlorination reactions and coupling reactions .
Pharmacokinetics
Its solubility in organic solvents like benzene, toluene, and dichloromethane influences its availability in the reaction environment.
Result of Action
The result of the action of Bis(triphenylphosphine)nickel(II) chloride is the successful synthesis of the desired organic compounds . It helps in the formation of new bonds in the target molecules, leading to the creation of complex organic compounds .
Análisis Bioquímico
Biochemical Properties
Bis(triphenylphosphine)nickel(II)chloride is known to catalyze various synthetic reactions like oxidative addition, C-H activation, and cross-coupling
Cellular Effects
More severe exposure to nickel compounds may result in vomiting blood and thick mucus, shock, abnormally low blood pressure, fluctuating pulse, shallow respiration and clammy skin, inflammation of stomach wall, and rupture of esophageal tissue .
Molecular Mechanism
The molecular mechanism of Bis(triphenylphosphine)nickel(II)chloride involves its function as a catalyst in various reactions. For instance, it is used in Suzuki reactions, although usually inferior in terms of activity . A cross-coupling reaction mediated by Ni(cod)2 and Ni(PPh3)2Cl2 has also been reported .
Propiedades
IUPAC Name |
dichloronickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Bis(triphenylphosphine)nickel(II) chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14264-16-5 | |
| Record name | Bis(triphenylphosphine)nickel dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, dichlorobis(triphenylphosphine)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(triphenylphosphine)nickel(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(triphenylphosphine)nickel(II) dichloride in the synthesis of the terphenyl-based allosteric modulators?
A1: Bis(triphenylphosphine)nickel(II) dichloride acts as a catalyst in the synthesis of the terphenyl backbone of the target compounds. The research paper describes its use in a cross-coupling reaction between 1-bromo-2-methylnaphthalene and 1,4-dibromo-2,5-dimethylbenzene []. This type of reaction is crucial for building the core structure of the desired terphenyl derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)








![1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate](/img/structure/B27814.png)


